
2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a chlorophenol group and a substituted imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves the reaction of 2-chlorobenzaldehyde with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the imine intermediate. This intermediate is then reacted with 4-chlorophenol to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to remove impurities and obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted phenols
Applications De Recherche Scientifique
2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-bromophenol
- 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-fluorophenol
- 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-iodophenol
Uniqueness
2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to the presence of both chlorophenol and imine groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
80018-11-7 |
|---|---|
Formule moléculaire |
C18H19Cl2NO |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
4-chloro-2-[C-(2-chlorophenyl)-N-(3-methylbutyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C18H19Cl2NO/c1-12(2)9-10-21-18(14-5-3-4-6-16(14)20)15-11-13(19)7-8-17(15)22/h3-8,11-12,22H,9-10H2,1-2H3 |
Clé InChI |
QRXIWTBXZQIDHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


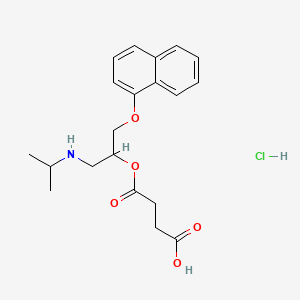

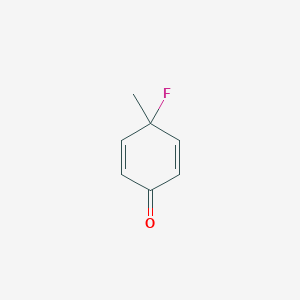
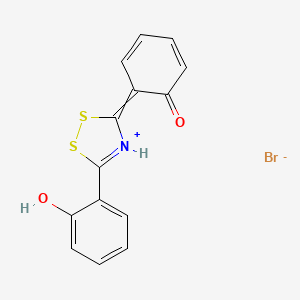
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
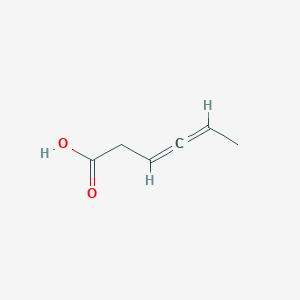
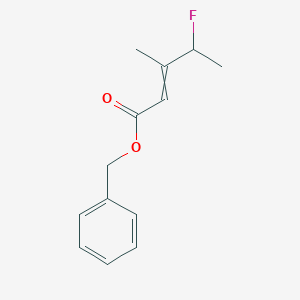


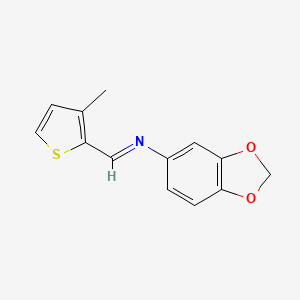
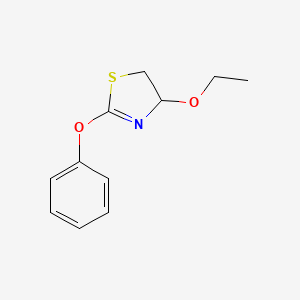
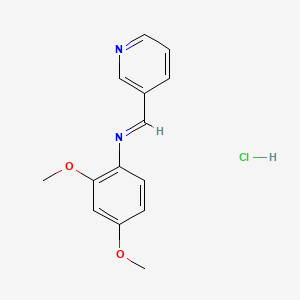
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)
